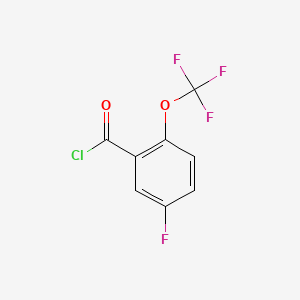

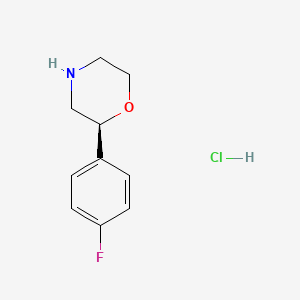

![molecular formula C14H15Cl2N3O3 B1398627 2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole CAS No. 1053656-61-3](/img/structure/B1398627.png)

2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole

説明

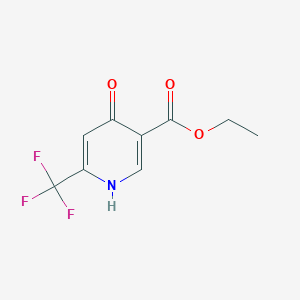

“2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole” is a chemical compound with the molecular formula C14H15Cl2N3O3 . It belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of acyl hydrazides with α-bromo nitroalkanes . This process avoids the formation of a 1,2-diacyl hydrazide intermediate and can be performed under mild conditions .Molecular Structure Analysis

The molecular structure of “2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole” includes a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The structure is stabilized by π–π interactions between the oxadiazole and phenyl rings .Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives are diverse and depend on the substituents at the 2- and/or 5-positions of the oxadiazole ring . These substituents can modulate the heterocycle’s electronic and hydrogen bond-accepting capability .Physical And Chemical Properties Analysis

Oxadiazoles, including “2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole”, are known for their low lipophilicity, which makes them valuable in drug development . They can act as bioisosteric hydrogen bond acceptors for carbonyl compounds such as ketones, esters, amides, and carbamates .科学的研究の応用

-

Application in OLED Devices

- Summary : 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD) can be used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes .

- Methods : This compound is used in the fabrication process of the diodes to enhance the efficiency of the device .

- Results : The use of this compound in the fabrication process resulted in an increase in the device’s efficiency .

-

Application in Nonvolatile Memory Devices

- Summary : PBD is used as an additive to fabricate polyurethane (PU) based bistable nonvolatile memory devices with resistive switching characteristics .

- Methods : By incorporating PBD with PU, the device performance showed significant improvement .

- Results : The incorporation of PBD resulted in an increase in ON/OFF ratio by two orders of magnitude and a long retention period of over five hours .

- Application in Plastic Scintillators

- Summary : 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD) is an organic fluorescent molecule used to prepare plastic scintillators .

- Methods : This compound is incorporated into the plastic material, which then exhibits scintillation properties when exposed to ionizing radiation .

- Results : The use of this compound in the fabrication of plastic scintillators has been shown to improve their performance .

- Application in Improving Oxygen Balance

- Summary : Certain 1,3,4-oxadiazole compounds improve the oxygen balance and also release nitrogen gas, which is harmless to the environment, during decomposition .

- Methods : These compounds are used in chemical reactions where the oxygen balance is important .

- Results : The use of these compounds resulted in an improved oxygen balance and the release of harmless nitrogen gas .

将来の方向性

The future directions for research on “2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole” and similar compounds could involve further exploration of their potential applications in medicine and other fields . This could include the design and synthesis of new derivatives, in vivo biological evaluations, and clinical trials .

特性

IUPAC Name |

tert-butyl N-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O3/c1-14(2,3)22-13(20)17-7-11-18-19-12(21-11)8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMNEGYJJCIEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201131191 | |

| Record name | 1,1-Dimethylethyl N-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole | |

CAS RN |

1053656-61-3 | |

| Record name | 1,1-Dimethylethyl N-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)

![Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398548.png)

![1H-Pyrazolo[3,4-f]benzothiazol-6-amine](/img/structure/B1398555.png)

![3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one](/img/structure/B1398556.png)

![2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398561.png)